4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, fluoro, and methoxy groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the chloro, fluoro, and methoxy substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER
- 4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22ClFN2O4 |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C25H22ClFN2O4/c1-30-19-11-5-15(13-21(19)32-3)24-23(26)25(16-6-12-20(31-2)22(14-16)33-4)29(28-24)18-9-7-17(27)8-10-18/h5-14H,1-4H3 |
InChI Key |
NKHHYCRYQFMDDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
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